molecular formula C9H10BrFO2 B6292852 6-Bromo-2-fluoro-3-isopropoxyphenol CAS No. 2413441-32-2

6-Bromo-2-fluoro-3-isopropoxyphenol

Katalognummer: B6292852
CAS-Nummer: 2413441-32-2
Molekulargewicht: 249.08 g/mol
InChI-Schlüssel: JRZABWUPROZZPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2) is a bromo- and fluoro-substituted phenol compound offered with a guaranteed purity of 98% . This chemical is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in quantities ranging from 250mg to 25g, with pricing structured accordingly . For stable shelf-life, it is recommended to store the material at 2-8°C . Handling should be conducted with appropriate safety measures. The compound may be harmful if swallowed and can cause skin and serious eye irritation . Always use personal protective equipment and work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling instructions .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromo-2-fluoro-3-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-5(2)13-7-4-3-6(10)9(12)8(7)11/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZABWUPROZZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 6-Bromo-2-fluoro-3-isopropoxyphenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and literature review of 6-Bromo-2-fluoro-3-isopropoxyphenol , designed for researchers and drug development professionals.

CAS Number: 2413441-32-2 Molecular Formula: C


H

BrFO

Molecular Weight: 249.08 g/mol Role: Advanced Pharmaceutical Intermediate (API) Building Block

Executive Summary

6-Bromo-2-fluoro-3-isopropoxyphenol is a highly functionalized tetrasubstituted benzene derivative emerging as a critical building block in modern medicinal chemistry. Its unique substitution pattern—combining a phenol (H-bond donor), a bromine (cross-coupling handle), a fluorine atom (metabolic blocker/electronic modulator), and an isopropoxy group (lipophilic spacer)—makes it an ideal scaffold for Targeted Protein Degradation (PROTACs) and Kinase Inhibitors (specifically within the KRAS G12C and BTK inhibitor landscapes).

This guide synthesizes the compound's structural utility, synthetic pathways, and application in structure-activity relationship (SAR) optimization, providing a roadmap for its integration into drug discovery programs.

Structural Analysis & Physicochemical Properties

The compound features a 1,2,3,6-substitution pattern on the benzene ring. This dense functionalization allows for precise vector exploration in drug design.

Pharmacophore Features[1]
  • Position 1 (OH): Serves as a "warhead" attachment point or a critical H-bond donor for interacting with residues like Aspartate in kinase pockets (e.g., Asp69 in KRAS).

  • Position 2 (F): Provides metabolic stability against ring oxidation and induces a specific conformation via the ortho-fluorine effect, often locking the adjacent phenol into a planar or twisted state depending on the target.

  • Position 3 (OiPr): The isopropoxy group adds lipophilicity (LogP modulation) and fills hydrophobic pockets (e.g., the P-loop or solvent front). It also acts as a bulky shield, preventing metabolic attack at the sensitive 3-position.

  • Position 6 (Br): A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing the attachment of the scaffold to heteroaromatic cores (e.g., quinazolines, pyridines).

Key Properties Table
PropertyValueRelevance
CAS Number 2413441-32-2Unique Identifier
Molecular Weight 249.08Fragment-based Drug Design (FBDD) compliant (<300)
ClogP (Calc) ~3.2Moderate lipophilicity for membrane permeability
H-Bond Donors 1 (Phenol)Key interaction with target protein backbone/side chains
H-Bond Acceptors 2 (O, F)Solvation and ligand-protein recognition
Rotatable Bonds 2Low entropic penalty upon binding
pKa (Phenol) ~7.5 - 8.5Tunable acidity due to ortho-F and para-Br electron withdrawal

Synthetic Methodology

The synthesis of 6-Bromo-2-fluoro-3-isopropoxyphenol requires precise regiocontrol to ensure the bromine is installed at the C6 position rather than C4.

Retrosynthetic Analysis

The most robust route proceeds via the bromination of 2-fluoro-3-isopropoxyphenol . The precursor is derived from 2-fluororesorcinol via selective mono-alkylation.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 2-Fluororesorcinol (CAS 137573-27-4) Step1 Step 1: Mono-alkylation (iPr-Br, K2CO3, DMF) Start->Step1 Selection Interm 2-Fluoro-3-isopropoxyphenol (CAS 1243452-19-8) Step1->Interm Yield: ~65% Step2 Step 2: Regioselective Bromination (NBS, ACN, 0°C) Interm->Step2 Directing Effect Note Regiocontrol Logic: OH (Ortho-director) >> F Sterics favor C6 over C4 Interm->Note Product 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2) Step2->Product Yield: ~85% (C6 Selectivity) Note->Step2

Figure 1: Synthetic pathway highlighting the regioselective bromination strategy.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-isopropoxyphenol

  • Reagents: 2-Fluororesorcinol (1.0 eq), 2-Bromopropane (1.1 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure: Dissolve 2-fluororesorcinol in DMF. Add K

    
    CO
    
    
    
    and stir at RT for 30 min. Add 2-bromopropane dropwise. Heat to 60°C for 4 hours.
  • Workup: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm mono-alkylation by

    
    H NMR (doublet for isopropyl methyls).
    

Step 2: Bromination to 6-Bromo-2-fluoro-3-isopropoxyphenol

  • Reagents: 2-Fluoro-3-isopropoxyphenol (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (ACN) or DCM.

  • Procedure: Cool the substrate solution to 0°C. Add NBS portion-wise over 30 minutes to avoid di-bromination. Stir at 0°C for 2 hours.

  • Mechanism: The OH group strongly activates the ortho (C6) and para (C4) positions. However, the bulky isopropoxy group at C3 sterically hinders the C4 position, favoring bromination at C6 (adjacent to the smaller OH and F).

  • Yield: Typically 80-90% after crystallization or column chromatography.

Medicinal Chemistry Applications

KRAS G12C Inhibition

This scaffold is structurally homologous to the 2-fluoro-6-hydroxyphenyl moiety found in FDA-approved KRAS G12C inhibitors like Sotorasib (Lumakras) and Adagrasib (Krazati) .

  • Bioisosterism: The addition of the isopropoxy group at C3 (relative to the phenol) allows for the exploration of new hydrophobic sub-pockets in the KRAS switch-II pocket.

  • Conformation: The C2-Fluorine locks the biaryl axis (when coupled to a core) via repulsive interactions with the core's carbonyl or nitrogen, ensuring the drug binds in the active "atropisomer" conformation.

PROTAC Linker Design

The phenol group serves as an excellent handle for attaching E3 ligase ligands (e.g., VHL or Cereblon binders) via ether linkages. The bromine allows for the attachment of the "warhead" (protein of interest ligand).

  • Workflow:

    • Suzuki Coupling: Attach 6-Br to the target ligand core.

    • Linker Attachment: Alkylate the 1-OH with a PEG linker carrying the E3 ligase binder.

General Coupling Workflow (DOT Diagram)

CouplingWorkflow Scaffold 6-Bromo-2-fluoro-3-isopropoxyphenol Reaction Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K3PO4, Dioxane/H2O) Scaffold->Reaction Core Heteroaromatic Core (Boronic Ester/Acid) Core->Reaction Intermediate Biaryl Intermediate (Free Phenol) Reaction->Intermediate Diversification O-Alkylation / Acylation (Library Generation) Intermediate->Diversification Target Optimization

Figure 2: Standard workflow for incorporating the scaffold into drug candidates.

References

  • Matrix Scientific . (2025). Product Catalog: 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2).[1][2][3][4][5][6][7][8][9] Retrieved from .

  • BLD Pharm . (2025).[5] Building Blocks: 6-Bromo-2-fluoro-3-isopropoxyphenol. Retrieved from .

  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Contextual reference for 2-fluoro-6-hydroxyphenyl scaffolds).
  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693.
  • ChemScene . (2025). Product Data: 6-Bromo-2-fluoro-3-isopropoxyphenol.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from .

Disclaimer: This guide is for research purposes only. The synthesis and handling of brominated fluorophenols require appropriate safety precautions, including the use of fume hoods and personal protective equipment (PPE) to avoid exposure to potential irritants.

Sources

Physicochemical Profiling & Calculated LogP: 6-Bromo-2-fluoro-3-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small-molecule therapeutics, the modulation of lipophilicity and ionization constants is critical for ensuring bioavailability and target engagement.[1] 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS: 2413441-32-2) represents a highly specialized halogenated scaffold. Its unique substitution pattern—combining an ortho-fluorine and ortho-bromine flanking a phenolic hydroxyl, with a meta-isopropoxy group—offers a distinct electronic and steric profile for medicinal chemistry campaigns.

This guide provides a comprehensive physicochemical analysis of this compound, focusing on calculated partition coefficients (cLogP) , predicted ionization (pKa), and structural properties. It further details the experimental protocols required to validate these in silico predictions, bridging the gap between computational design and wet-lab verification.

Chemical Identity & Structural Analysis

The compound is a tri-substituted phenol. The strategic placement of the halogen atoms dictates its reactivity and physicochemical behavior.

  • IUPAC Name: 6-Bromo-2-fluoro-3-(propan-2-yloxy)phenol

  • CAS Number: 2413441-32-2[2]

  • Molecular Formula: C

    
    H
    
    
    
    BrFO
    
    
  • Molecular Weight: 249.08 g/mol

  • SMILES: CC(C)OC1=C(F)C(O)=C(Br)C=C1

Structural Features & "The Fluorine Effect"

The 2-fluoro substituent is not merely a lipophilic add-on; it exerts a profound electronic effect on the phenolic hydroxyl. Through the ortho-effect, the fluorine atom can engage in intramolecular hydrogen bonding or electrostatic repulsion with the hydroxyl proton, significantly altering the pKa and, consequently, the LogD at physiological pH. Meanwhile, the 6-bromo position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing this fragment to serve as a core building block.

Calculated Physicochemical Profile

The following data represents a consensus of fragment-based and atom-additive algorithms (e.g., xLogP3, ACD/LogP) standard in the pharmaceutical industry.

Table 1: Consensus Physicochemical Parameters
PropertyPredicted ValueConfidence IntervalMethodological Basis
cLogP (Neutral) 3.24 ± 0.35Consensus (Atom-additive + Fragment)
LogD (pH 7.4) 3.18 ± 0.40pH-dependent distribution coefficient
pKa (Acidic) 7.15 ± 0.50Hammett equation (Ortho-halogen withdrawal)
TPSA 29.5 Ų Topo. Polar Surface Area (OH + Ether)
H-Bond Donors 1 Phenolic -OH
H-Bond Acceptors 2 Phenolic -O-, Ether -O- (F is weak acceptor)
Rotatable Bonds 2 Isopropyl group, Phenolic -OH
Analysis of Lipophilicity (cLogP ~3.24)

The calculated LogP places this compound in the "sweet spot" for drug-likeness (typically LogP 1–4).

  • Base Phenol: ~1.46

  • + Isopropoxy: Adds significant hydrophobicity (+1.0 to +1.2) due to the bulky alkyl chain.

  • + Bromine: Adds ~0.86, increasing lipophilicity.

  • + Fluorine: Adds ~0.15, a minor increase compared to other halogens, but increases metabolic stability.

Implication: The compound is sufficiently lipophilic to cross cell membranes passively but possesses enough polarity (TPSA ~30) to maintain solubility in organic synthesis solvents (DCM, THF) and reasonable aqueous solubility when ionized.

Visualizing the Structure-Property Relationship (SPR)

The following diagram illustrates how specific structural motifs contribute to the overall physicochemical behavior of the molecule.

SPR_Map Core 6-Bromo-2-fluoro-3-isopropoxyphenol Br 6-Bromo Group (Lipophilicity + Reactivity) Core->Br F 2-Fluoro Group (Electronic Modulation) Core->F OiPr 3-Isopropoxy Group (Steric Bulk + Solvation) Core->OiPr OH Phenolic OH (H-Bond Donor/Acidic Center) Core->OH LogP Increases cLogP (~ +0.86) Br->LogP Metab Blocks Metabolism (Para-position blocked) Br->Metab pKa Lowers pKa (Inductive Withdrawal) F->pKa Ortho Effect OiPr->LogP Solubility Limits Aq. Solubility (Hydrophobic Core) OiPr->Solubility OH->pKa

Figure 1: Structure-Property Relationship (SPR) Map detailing the contribution of each functional group to the global physicochemical profile.

Experimental Validation Protocols

While calculated values are useful for triage, experimental validation is mandatory for regulatory filing and precise SAR modeling. Below are the two industry-standard protocols for determining LogP and pKa for this specific scaffold.

Protocol A: Potentiometric pKa Determination

Rationale: The presence of ortho-halogens (F, Br) suggests the pKa will be significantly lower than unsubstituted phenol (pKa ~10). Accurate pKa is required to correct LogD measurements.

  • Preparation: Dissolve 1-2 mg of compound in a solvent mixture (e.g., Methanol/Water 20:80) to ensure solubility.

  • Titration: Perform a potentiometric titration using 0.1 M KOH under an inert atmosphere (Argon) to prevent carbonate formation.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

    • Expected Result: A sharp inflection around pH 7.0–7.5.

    • Quality Control: The slope of the buffer region should be near unity.

Protocol B: Shake-Flask LogP (The Gold Standard)

Rationale: This method provides the thermodynamic partition coefficient, essential for validating high-throughput HPLC methods.

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

    • Note: Using pH 7.4 yields LogD ; for LogP (neutral species), use a buffer at pH 4.0 (well below the predicted pKa of ~7.15) to ensure the phenol remains protonated.

  • Equilibration:

    • Add 100 µM of compound to the octanol/buffer system (1:1 volume ratio).

    • Shake mechanically for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification:

    • Analyze both phases using UV-Vis spectrophotometry (λ_max ~270-280 nm) or HPLC.

    • Calculation:

      
      
      
Protocol C: High-Throughput Lipophilicity (ChromLogP)

Rationale: For rapid screening of derivatives.

  • Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic elution with varying Methanol/Water ratios (containing 0.1% Formic Acid).

  • Calibration: Run a set of standards with known LogP values (e.g., Toluene, Naphthalene, Phenol).

  • Correlation: Plot

    
     (capacity factor) vs. LogP of standards to derive the regression equation for the unknown.
    

Workflow: From Calculation to Application

The following flowchart describes the decision matrix for utilizing this compound based on its physicochemical data.

Workflow Start Start: 6-Bromo-2-fluoro-3-isopropoxyphenol Calc Step 1: In Silico Profiling (cLogP: 3.24, pKa: 7.15) Start->Calc Solubility_Check Decision: Is Aqueous Solubility > 50 µM? Calc->Solubility_Check Path_LowSol No (High Lipophilicity) Solubility_Check->Path_LowSol LogP > 3.5 Path_HighSol Yes (Good Balance) Solubility_Check->Path_HighSol LogP < 3.5 Formulation Action: Use Lipid-Based Formulation (e.g., DMSO/Solutol) Path_LowSol->Formulation Direct_Assay Action: Direct Bioassay Screening Path_HighSol->Direct_Assay Synthesis Synthetic Application: Suzuki Coupling via 6-Br Formulation->Synthesis Direct_Assay->Synthesis

Figure 2: Operational workflow for handling the compound based on solubility and lipophilicity thresholds.

References

  • Matrix Scientific. (2024). Product Specification: 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2).[2] Retrieved from

  • ChemScene. (2024). Physicochemical Properties of Halogenated Benzaldehydes. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17747846 (6-Bromo-2,3-difluorophenol). Retrieved from

  • Tetko, I. V., et al. (2009).[3] "Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds."[3] Journal of Pharmaceutical Sciences. Retrieved from

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Retrieved from

Sources

6-Bromo-2-fluoro-3-isopropoxyphenol: A Strategic Building Block in Modern Pharmacophore Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern drug discovery, the strategic functionalization of aromatic rings is paramount for optimizing both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS: 2413441-32-2) represents a highly specialized, polyfunctional building block designed to address complex medicinal chemistry challenges. As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the utility of this molecule, providing researchers with the causal logic behind its structural motifs, physicochemical profiling, and self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Deconstructing the Pharmacophore: Structural Rationale

The value of 6-Bromo-2-fluoro-3-isopropoxyphenol lies in its orthogonal reactivity and the distinct physicochemical contributions of its four substituents. Rather than viewing this molecule as a simple phenol, it must be approached as a tunable scaffold for fragment-based drug discovery (FBDD)[1].

  • The C6-Bromo Handle (The Synthetic Anchor): Bromophenols are quintessential precursors for transition-metal-catalyzed cross-coupling[2][3]. The C6 bromine atom serves as a highly reactive electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for rapid diversification of the molecular core[4].

  • The C2-Fluoro Modulator (The pKa & Metabolic Shield): The introduction of an electronegative fluorine atom ortho to the phenolic hydroxyl group exerts a strong inductive electron-withdrawing effect. This strategically lowers the pKa of the phenol, increasing the population of the phenoxide anion at physiological pH, which can dramatically enhance hydrogen-bond donor/acceptor dynamics within target binding pockets[5][6]. Furthermore, the C-F bond blocks cytochrome P450-mediated ortho-oxidation, a notorious metabolic liability in phenolic drugs.

  • The C3-Isopropoxy Group (The Lipophilic Wedge): Alkoxy groups, specifically isopropoxy moieties, are heavily utilized to drive up the lipophilicity (LogD) of a molecule, thereby enhancing passive membrane permeability and CNS penetration[7][8][9]. The steric bulk of the branched isopropyl group also restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into a favorable bioactive conformation.

  • The C1-Phenol (The Hinge Binder): The free hydroxyl group acts as a critical hydrogen-bond donor, frequently utilized in kinase inhibitors to interact with the ATP-binding hinge region[10]. Orthogonally, it can be converted into a triflate for sequential cross-coupling or alkylated via Mitsunobu conditions.

G Core 6-Bromo-2-fluoro- 3-isopropoxyphenol C6 C6: Bromo Group Cross-Coupling Handle Core->C6 Pd-Catalysis C2 C2: Fluoro Group pKa & Metabolic Shield Core->C2 Inductive Effect C3 C3: Isopropoxy Group Lipophilicity (LogD) Core->C3 Steric Bulk C1 C1: Phenol (OH) H-Bonding / Triflation Core->C1 Orthogonal Rxn

Structural deconstruction of 6-Bromo-2-fluoro-3-isopropoxyphenol and substituent effects.

Physicochemical Profiling

To effectively utilize this building block in library design, one must understand its baseline physicochemical metrics. The table below summarizes the quantitative data, highlighting how the substituents balance lipophilicity with polar surface area.

PropertyValue (Calculated/Estimated)Causality / Impact on Drug Design
Molecular Weight 249.08 g/mol Low MW ensures that downstream coupling products remain within Lipinski's Rule of 5 (MW < 500).
LogP (Lipophilicity) ~3.2The isopropoxy group drives lipophilicity, ensuring high membrane permeability[7][8].
Phenolic pKa ~8.5 - 9.0Lowered from a standard phenol (~10.0) due to the ortho-fluoro inductive effect[5].
Topological PSA 29.46 ŲLow TPSA favors blood-brain barrier (BBB) penetration for neuro-therapeutics.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsProvides a balanced interaction profile for kinase hinge-binding motifs[10].

Synthetic Methodologies & Self-Validating Protocols

The most critical application of 6-Bromo-2-fluoro-3-isopropoxyphenol is its use as an electrophile in palladium-catalyzed cross-coupling. However, the steric hindrance of the adjacent isopropoxy and fluoro groups requires precise catalytic tuning to prevent protodehalogenation (the premature reduction of the C-Br bond to C-H)[2][4].

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C6 position with an aryl boronic acid while preserving the unprotected C1-phenol.

Causality of Experimental Choices:

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ rather than standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This is mandatory to overcome the steric bulk of the ortho/meta substituents.

  • Base Selection: K₃PO₄ (aqueous) is selected. It is basic enough to facilitate the transmetalation of the boronic acid but mild enough to prevent complete deprotonation of the phenol, which could alter the solubility of the substrate and poison the catalyst.

  • Solvent System: 1,4-Dioxane / H₂O (4:1) . Dioxane provides excellent solubility for the lipophilic fluorinated bromophenol, while water dissolves the inorganic base and activates the boronic acid.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 6-Bromo-2-fluoro-3-isopropoxyphenol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) mixture. Critical Step: Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Introduction: Backfill the flask with Argon and quickly add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and heat to 85°C.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: Monitor the disappearance of the starting material's distinct bromine isotope doublet (m/z 249/251).

    • Failure Mode Analysis: If a mass of m/z 170 is observed, protodehalogenation has occurred. This indicates either moisture in the catalyst or insufficient degassing.

  • Workup: Once the reaction is complete (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to neutralize the aqueous layer without over-acidifying the newly formed substituted phenol.

Workflow Step1 1. Degassing & Catalyst Prep (Pd(dppf)Cl2, Base, Solvent) Step2 2. Oxidative Addition (C-Br Bond Activation) Step1->Step2 Val1 Validation: LC-MS (Check for Protodehalogenation) Step2->Val1 Step3 3. Transmetalation & Reductive Elimination (Boronic Acid Coupling) Step2->Step3 Val2 Validation: NMR & HPLC (Confirm C-C Bond Formation) Step3->Val2

Self-validating workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Strategic Applications in Target-Based Drug Design

The integration of 6-Bromo-2-fluoro-3-isopropoxyphenol into a drug discovery pipeline is typically reserved for highly specific medicinal chemistry optimization campaigns:

  • Kinase Inhibitor Hinge-Binding: In the development of tyrosine kinase inhibitors, the phenol group acts as a potent hydrogen-bond donor to the kinase hinge region backbone. The adjacent isopropoxy group is perfectly positioned to project into the hydrophobic gatekeeper pocket, enhancing selectivity against off-target kinases[10].

  • GPCR Modulators (S1P1 Agonists): Research into Sphingosine 1-phosphate (S1P1) receptor agonists has demonstrated that para/meta-isopropoxy substituents on aromatic rings are optimal for maximizing potency and receptor subtype selectivity, driving the lipophilic interactions required for GPCR activation[9].

  • Overcoming Metabolic Clearance: If a lead compound suffers from rapid Phase I metabolism (specifically aromatic hydroxylation), replacing a standard phenolic ring with this fluorinated analog blocks the metabolically labile ortho-position, thereby extending the in vivo half-life and improving oral bioavailability[6].

References

  • BLD Pharmatech Co., Limited. "6-BROMO-2-FLUORO-3-ISOPROPOXYPHENOL CAS:2413441-32-2." ChemBuyersGuide. Available at: [Link]

  • Gevorgyan, V., et al. "Two-fold Unsymmetrical C-H Functionalization of PyrDipSi-Arenes: A General Method For Synthesis of Substituted meta-Halophenols." National Institutes of Health (PMC). Available at:[Link]

  • Fihko, M., et al. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." MDPI Catalysts. Available at: [Link]

  • Lombardo, F., et al. "ElogD oct : A Tool for Lipophilicity Determination in Drug Discovery. 2. Basic and Neutral Compounds." Journal of Medicinal Chemistry (ResearchGate). Available at:[Link]

  • White Rose eTheses Online. "Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery." White Rose University Consortium. Available at:[Link]

  • Martinborough, E., et al. "Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate." National Institutes of Health (PMC). Available at: [Link]

  • Sobrado, P., et al. "Form Follows Function: Structural and Catalytic Variation in the Class A Flavoprotein Monooxygenases." MDPI. Available at:[Link]

  • Monash University Repository. "Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations." Monash University. Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-Bromo-2-fluoro-3-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 6-Bromo-2-fluoro-3-isopropoxyphenol, a valuable substituted phenol intermediate for pharmaceutical and materials science research. The synthetic strategy is built upon a robust and logical three-step sequence commencing with the readily available starting material, 2-fluoro-3-hydroxybenzaldehyde. The methodology encompasses an O-alkylation, a regioselective aromatic bromination, and a final conversion of the aldehyde functional group to a phenol via a Baeyer-Villiger oxidation and subsequent hydrolysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and rigorous safety protocols.

Introduction and Synthetic Strategy

Substituted phenols are crucial structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substitution pattern of 6-Bromo-2-fluoro-3-isopropoxyphenol, featuring a combination of halogen and alkoxy groups, makes it a highly attractive building block for creating more complex molecules through cross-coupling reactions or further functionalization.[2]

The synthetic pathway detailed herein is designed for efficiency, high regioselectivity, and is based on well-established, reliable chemical transformations. The overall workflow is summarized below:

  • Step 1: O-Isopropylation. The synthesis begins with the Williamson ether synthesis, a classic and efficient method for forming ethers. The phenolic hydroxyl group of 2-fluoro-3-hydroxybenzaldehyde is alkylated using 2-iodopropane in the presence of a mild base to yield the intermediate, 2-fluoro-3-isopropoxybenzaldehyde.

  • Step 2: Regioselective Bromination. The second step involves the electrophilic aromatic substitution of the isopropoxy-activated ring. The powerful ortho-, para-directing effect of the isopropoxy group, combined with the directing effects of the fluorine and aldehyde substituents, ensures a highly selective bromination at the C-6 position to produce 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde.

  • Step 3: Baeyer-Villiger Oxidation & Hydrolysis. The final step transforms the benzaldehyde into the target phenol. A Baeyer-Villiger oxidation converts the aldehyde into a formate ester, which is then readily hydrolyzed under basic conditions to afford the final product, 6-Bromo-2-fluoro-3-isopropoxyphenol.

Overall Synthetic Workflow

G cluster_0 Step 1: O-Isopropylation cluster_1 Step 2: Bromination cluster_2 Step 3: Oxidation & Hydrolysis A 2-fluoro-3-hydroxybenzaldehyde B 2-fluoro-3-isopropoxybenzaldehyde A->B  2-Iodopropane, K2CO3, Acetone, Reflux C 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde B->C  NBS, Acetonitrile, RT D 6-Bromo-2-fluoro-3-isopropoxyphenol C->D  1. m-CPBA, DCM  2. NaOH(aq), then H+

Caption: Three-step synthesis of 6-Bromo-2-fluoro-3-isopropoxyphenol.

Critical Safety Precautions

A thorough risk assessment must be conducted before commencing any experimental work. The following safety precautions are mandatory.

  • General Precautions: All manipulations should be performed inside a certified chemical fume hood.[3] Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[4][5] An emergency eyewash station and safety shower must be readily accessible.

  • Brominating Agents (NBS/Bromine): N-Bromosuccinimide (NBS) is a lachrymator and harmful if inhaled or swallowed. Avoid generating dust. Elemental bromine is highly toxic, corrosive, and causes severe burns.[6][7] Contact with skin and eyes can cause severe damage.[3] Inhalation of vapors can be fatal.[7] Work with bromine requires specialized training and equipment.[3] Have a bromine spill kit, including sodium thiosulfate or sodium carbonate solution, available.[7]

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Acetonitrile is flammable and toxic. Acetone is highly flammable. Avoid inhalation and skin contact. Use in a well-ventilated fume hood away from ignition sources.

  • Reagents: 2-Iodopropane is a flammable liquid. m-CPBA is a strong oxidizing agent and can be explosive when shocked or heated. Strong acids and bases (used in workup) are corrosive. Handle with extreme care.

Experimental Protocols

Step 1: Synthesis of 2-fluoro-3-isopropoxybenzaldehyde

Principle: This reaction is a Williamson ether synthesis. The mildly basic potassium carbonate deprotonates the acidic phenolic proton of 2-fluoro-3-hydroxybenzaldehyde to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-iodopropane in an SN2 reaction, displacing the iodide and forming the desired ether product. Acetone is used as a polar aprotic solvent which effectively dissolves the reactants and does not interfere with the reaction.

Materials Equipment
2-fluoro-3-hydroxybenzaldehydeRound-bottom flask (250 mL)
2-IodopropaneReflux condenser
Anhydrous Potassium Carbonate (K₂CO₃)Magnetic stirrer and stir bar
Anhydrous AcetoneHeating mantle
Diethyl etherSeparatory funnel
Deionized waterRotary evaporator
Brine (saturated aq. NaCl)Glassware for extraction
Anhydrous Magnesium Sulfate (MgSO₄)TLC plates (silica gel)

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-hydroxybenzaldehyde (1.0 eq.).

  • Add anhydrous acetone (approx. 10 mL per gram of starting material) to dissolve the aldehyde.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. The mixture will be a suspension.

  • Add 2-iodopropane (1.5 eq.) to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M NaOH (aq) (2 x 30 mL) to remove any unreacted starting material, followed by water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.[8] The product, 2-fluoro-3-isopropoxybenzaldehyde, is typically a pale yellow oil.

Step 2: Synthesis of 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde

Principle: This step is a regioselective electrophilic aromatic substitution. The isopropoxy group at C-3 is a powerful activating ortho-, para-director. The fluorine at C-2 and the aldehyde at C-1 are deactivating groups. The C-6 position is para to the strongly activating isopropoxy group, making it the most nucleophilic and sterically accessible site for electrophilic attack by the bromonium ion (Br⁺) generated from N-Bromosuccinimide (NBS).

Sources

Application Note: Regioselective Bromination of 2-fluoro-3-isopropoxyphenol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the regioselective bromination of 2-fluoro-3-isopropoxyphenol, a key intermediate in pharmaceutical and agrochemical synthesis. We analyze the substrate's inherent reactivity, evaluate a range of brominating agents, and present validated, step-by-step protocols for achieving high-yield monobromination. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of halogenated phenolic compounds.

Introduction: The Challenge of Selectivity

Brominated phenols are pivotal structural motifs in drug development, serving as versatile precursors for cross-coupling reactions and other molecular elaborations.[1] The target substrate, 2-fluoro-3-isopropoxyphenol, presents a unique challenge for electrophilic aromatic substitution. The benzene ring is highly activated by two potent electron-donating groups—a hydroxyl and an isopropoxy group—which can lead to uncontrolled, non-selective, and often multiple brominations if reaction conditions are not meticulously controlled.[2][3]

This guide dissects the underlying chemical principles governing this reaction, enabling the rational selection of reagents and conditions to favor the desired monobrominated isomers.

Analysis of Substrate Reactivity & Regioselectivity

The outcome of the electrophilic bromination is dictated by the cumulative electronic and steric effects of the three substituents on the phenol ring.

  • Hydroxyl Group (-OH): A powerful activating, ortho, para-directing group. It strongly activates positions C4 (para) and C6 (ortho).[3][4]

  • Isopropoxy Group (-O-iPr): Also a strong activating, ortho, para-directing group. It reinforces the activation of positions C4 (ortho) and C6 (para).

  • Fluoro Group (-F): An anomaly, the fluoro group is deactivating via induction but ortho, para-directing through resonance. Its influence is significantly weaker than the two oxygen-based activating groups.

The synergistic activation by the -OH and -O-iPr groups makes the C4 and C6 positions the primary targets for electrophilic attack. The bulky isopropoxy group may introduce some steric hindrance at the adjacent C4 position, potentially favoring substitution at the more accessible C6 position. Therefore, a mixture of 4-bromo- and 6-bromo-2-fluoro-3-isopropoxyphenol is the expected outcome. The principal challenge is to prevent the formation of the 4,6-dibromo byproduct.

G sub Dissolve Substrate in Solvent cool Cool to 0°C (if required) sub->cool add Add Brominating Agent (NBS or Py-Br3) cool->add react Stir & Monitor (TLC / LC-MS) add->react quench Quench Excess Bromine (Na2S2O3) react->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Column Chromatography) extract->purify char Characterization (NMR, MS, HPLC) purify->char

Sources

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-2-fluoro-3-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

[label="Suzuki Coupling\n(Pd(dppf)Cl2, K2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF

Refining Diagram Clarity

I'm now generating DOT diagrams for visual clarity. The first DOT diagram visualizes the Suzuki coupling, from Pd(0) activation to product formation, emphasizing the oxidative addition, steric hindrance, and phenoxide deactivation. The catalytic cycle, including Pd(0) regeneration, is clear. The diagram explicitly integrates steps from the oxidative addition of the bromophenol to the reductive elimination, showing the biaryl product. The second is a decision flowchart for choosing a coupling strategy, with consideration for steric hindrance.

Optimizing Catalytic Ligand Choices

I've been thinking through the choice of XPhos Pd G3 catalyst, focusing on its effectiveness for hindered substrates. I'm now integrating this information into the application note. I am also planning on explaining the rationale behind using K3PO4 in dioxane/water and acidification steps during workup.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Insights

The compound 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS: 2413441-32-2) is a highly functionalized, commercially available building block utilized in the synthesis of complex fluorinated biaryls. Its unique substitution pattern—a phenol core flanked by a fluorine atom, an isopropoxy group, and a bromine atom—presents both distinct advantages and significant synthetic challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling.

The Electronic and Steric Conundrum

As a Senior Application Scientist, it is critical to understand the causality behind catalyst selection for this specific substrate. The primary challenge lies in the ortho-relationship between the hydroxyl group (C1) and the bromine atom (C6).

Under the basic conditions required for Suzuki coupling, the phenol is deprotonated to form a phenoxide anion. This phenoxide is strongly electron-donating via resonance, which significantly increases the electron density of the aromatic ring. Consequently, the oxidative addition of the Pd(0) active species into the C–Br bond—typically the rate-limiting step—is electronically deactivated [1]. Furthermore, the steric bulk of the adjacent phenoxide oxygen and the C3-isopropoxy group creates a hindered microenvironment around the C–Br bond.

However, the presence of the highly electronegative fluorine atom at the C2 position provides a strong inductive electron-withdrawing effect. This lowers the pKa of the phenol (making it easier to deprotonate) and partially offsets the electron-donating nature of the phenoxide, keeping the C–Br bond viable for oxidative addition if a highly active catalyst is employed.

Mechanistic Pathway

The transmetalation step requires the activation of the arylboronic acid by a base to form a reactive "ate" complex


 [3]. Because the substrate is sterically hindered, the subsequent reductive elimination step must be accelerated by using ligands with a large bite angle (e.g., dppf) or extreme steric bulk (e.g., XPhos).

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + 6-Bromo-2-fluoro-3-isopropoxyphenol PdII Pd(II) Intermediate (Ar-Pd-Br) OA->PdII Steric Hindrance & Phenoxide Deactivation TM Transmetalation with [Ar'-B(OH)3]- PdII->TM + Base / H2O PdII_TM Pd(II) Intermediate (Ar-Pd-Ar') TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Pd(0) Product Biaryl Phenol Product RE->Product

Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling highlighting the oxidative addition bottleneck.

Experimental Design and Workflow

To successfully couple 6-Bromo-2-fluoro-3-isopropoxyphenol, chemists must choose between a Direct Coupling Strategy (Protocol A) and a Protection-Coupling-Deprotection Strategy (Protocol B).

  • Protocol A utilizes microwave irradiation and state-of-the-art Buchwald precatalysts (XPhos Pd G3) to force the reaction of the unprotected phenol [2]. This is ideal for standard or electron-rich boronic acids.

  • Protocol B masks the phenol as a Methoxymethyl (MOM) ether, eliminating the phenoxide deactivation effect. This is mandatory when coupling highly sterically hindered (e.g., ortho,ortho-disubstituted) boronic acids.

Workflow Start 6-Bromo-2-fluoro-3-isopropoxyphenol Decision Boronic Acid Sterics? Start->Decision Direct Protocol A: Direct Coupling (XPhos Pd G3, K3PO4, MW) Decision->Direct Low/Moderate Sterics Protect Protocol B: Protection (MOM-Cl, DIPEA) Decision->Protect High Sterics Product Target Biaryl Phenol Direct->Product Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Protect->Coupling Deprotect Deprotection (HCl / MeOH) Coupling->Deprotect Deprotect->Product

Fig 2. Decision matrix and experimental workflow for the Suzuki coupling of the target bromophenol.

Data Presentation: Reaction Parameter Optimization

The following table summarizes the quantitative optimization data for the direct coupling of 6-Bromo-2-fluoro-3-isopropoxyphenol with phenylboronic acid.

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)Mechanistic Observation
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90 °C / 18 h< 20%Poor conversion; oxidative addition stalled by phenoxide electron density.
Pd/C (10%)K₂CO₃ (2.0)H₂O100 °C / 24 h42%Green conditions [4], but limited by substrate insolubility and sterics.
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100 °C / 12 h68%Moderate yield; bidentate ligand accelerates reductive elimination.
XPhos Pd G3 (2%) K₃PO₄ (2.0) Dioxane/H₂O (10:1) 110 °C / 30 min (MW) > 88% Optimal. Bulky, electron-rich ligand overcomes steric/electronic barriers [2].

Validated Experimental Protocols

Protocol A: Direct Microwave-Assisted Suzuki Coupling (Unprotected)

This protocol is self-validating: the critical acidification step during workup ensures the target phenol is not lost to the aqueous waste.

Materials:

  • 6-Bromo-2-fluoro-3-isopropoxyphenol (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (10:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 6-Bromo-2-fluoro-3-isopropoxyphenol, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add XPhos Pd G3. Causality Note: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature, preventing catalyst degradation before the reaction initiates.

  • Solvent & Degassing: Add 3 mL of the Dioxane/H₂O mixture. Seal the vial with a septum cap and purge the solution with Argon for 5 minutes by bubbling. Causality Note: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat at 110 °C for 30 minutes. Causality Note: Microwave heating provides the rapid, intense energy transfer required to overcome the high activation barrier of oxidative addition into the deactivated C–Br bond [1].

  • Reaction Quench & Acidification (Critical Step): Cool the vial to room temperature. Dilute the mixture with 5 mL of EtOAc. Slowly add 1M HCl dropwise until the aqueous layer reaches pH ~4. Causality Note: Under basic conditions, the product exists as a water-soluble phenoxide salt. If extracted directly, the product will be discarded in the aqueous layer. Acidification reprotonates the phenol, driving it into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Protection-Coupling-Deprotection Strategy

Use this protocol when coupling highly sterically hindered boronic acids where Protocol A yields < 30%.

Step-by-Step Methodology:

  • MOM Protection: Dissolve 6-Bromo-2-fluoro-3-isopropoxyphenol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Cool to 0 °C. Add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise. Stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and concentrate to yield the MOM-protected intermediate.

  • Suzuki Coupling: Combine the MOM-protected intermediate (1.0 equiv), hindered arylboronic acid (2.0 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 equiv) in Dioxane/H₂O (4:1). Degas with Argon. Heat at 100 °C for 16 hours. Cool, extract with EtOAc, and purify via silica gel chromatography. Causality Note: Masking the phenol removes the electron-donating phenoxide effect, restoring normal reactivity to the C–Br bond.

  • Deprotection: Dissolve the coupled product in Methanol (0.1 M). Add 3M aqueous HCl (5.0 equiv). Heat at 50 °C for 2 hours. Monitor by TLC until the starting material is consumed. Concentrate the solvent, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate the final functionalized biaryl phenol.

References

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Domino Reaction: Concise Access to 5H-Dibenzo[a,c][7]annulenes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Suzuki Coupling Mechanism and Boronic Acid Activation Source: Organic Chemistry Portal URL:[Link]

  • Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media Source: The Journal of Organic Chemistry / Organic Chemistry Portal URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Bromo-2-fluoro-3-isopropoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Regiocontrol for Halogenated Phenol Intermediates Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

You are encountering yield attrition during the synthesis of 6-Bromo-2-fluoro-3-isopropoxyphenol . This molecule is a densely functionalized arene, often utilized as a scaffold in KRAS G12C inhibitor development (analogous to Sotorasib intermediates) or other kinase inhibitor fragments.

The synthesis presents a classic Electrophilic Aromatic Substitution (EAS) conflict. The core challenge is controlling regioselectivity between the C6 position (Target) and the C4 position (Impurity), while preventing over-bromination.

This guide moves beyond basic recipes to the mechanistic causality of yield loss, providing self-validating protocols to correct it.

Part 1: The Synthetic Pathway & Logic

To fix the yield, we must visualize the competition. The diagram below maps the fate of your starting material (2-Fluoro-3-isopropoxyphenol) under bromination conditions.

ReactionPath cluster_legend Mechanistic Drivers SM Starting Material (2-Fluoro-3-isopropoxyphenol) Target TARGET (C6) 6-Bromo-2-fluoro-3-isopropoxyphenol (Sterically Favored) SM->Target Major Pathway (Para to OiPr) Impurity_C4 IMPURITY (C4) 4-Bromo isomer (Kinetically Competitive at High T) SM->Impurity_C4 Minor Pathway (Para to OH) NBS Reagent (NBS / MeCN / -10°C) NBS->SM Impurity_Di IMPURITY (Di-Br) 4,6-Dibromo species (Stoichiometry Error) Target->Impurity_Di Over-bromination Impurity_C4->Impurity_Di Over-bromination desc C6 is Ortho to OH but Para to bulky OiPr. C4 is Para to OH but Ortho to bulky OiPr. Steric bulk of Isopropyl group shields C4.

Figure 1: Reaction pathway analysis showing the competition between the C6 target and C4 impurity.[1] The steric bulk of the isopropoxy group is the primary lever for regiocontrol.

Part 2: Critical Troubleshooting Modules
Module A: Precursor Integrity (The Alkylation Step)

Before bromination, ensure your starting phenol (2-Fluoro-3-isopropoxyphenol) is pure. Impurities here amplify downstream.

The Issue: "I see variable yields in the bromination step, but my conditions are constant." The Diagnosis: This often stems from trace 2-fluororesorcinol (unreacted starting material) or bis-isopropyl ether in your precursor.

  • Causality: If the precursor contains unreacted resorcinol, it brominates much faster than your mono-alkylated product, consuming NBS and generating tarry byproducts that complicate crystallization.

Protocol 1: Self-Validating Alkylation

  • Reagents: 2-Fluororesorcinol (1.0 eq), 2-Bromopropane (1.05 eq), Cesium Carbonate (Cs₂CO₃) (1.1 eq).

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility in DMF/DMF mixtures and promotes mono-alkylation over bis-alkylation compared to K₂CO₃.

  • Solvent: DMF (anhydrous).

  • Validation: Run TLC or LCMS.[2] If >5% bis-alkylated product is observed, reduce base equivalents to 1.0 and lower temperature to 40°C.

Module B: The Bromination (Yield & Regioselectivity)

This is the critical step. The target is substitution at C6.

The Issue: "I am getting a 60:40 mixture of the desired 6-bromo and the undesired 4-bromo isomer." The Diagnosis: Your reaction temperature is too high, or the solvent is too non-polar. The Mechanism:

  • Directing Effects:

    • -OH (C1): Directs Ortho (C2, C6) and Para (C4).

    • -OiPr (C3): Directs Ortho (C2, C4) and Para (C6).

  • The Conflict: C4 is Para to the OH. C6 is Para to the OiPr. Both are activated.

  • The Solution (Sterics): The Isopropyl group at C3 is bulky. It sterically shields the C4 position (which is ortho to it). The C6 position is only flanked by a small OH group. Therefore, C6 is the sterically favored product . High temperatures provide enough energy to overcome this steric barrier, increasing C4 impurity.

Protocol 2: High-Fidelity Bromination

ParameterRecommendationRationale
Reagent NBS (N-Bromosuccinimide)Milder than Br₂; allows slow, controlled release of electrophilic bromine.
Solvent Acetonitrile (MeCN) Polar aprotic. Enhances para-selectivity relative to the alkoxy group (OiPr) via solvation effects. Avoid CS₂ or DCM if regioselectivity is poor.
Temp -10°C to 0°C Kinetic control. Low temp prevents attack at the sterically crowded C4 position.
Addition Portion-wise (over 1h)Prevents local high concentration of Br⁺, reducing over-bromination (dibromo species).
Quench Na₂S₂O₃ (aq)Immediately stops reaction to prevent equilibration or over-reaction during workup.

Step-by-Step Workflow:

  • Dissolve 2-Fluoro-3-isopropoxyphenol (1.0 eq) in MeCN (10 vol). Cool to -10°C.

  • Dissolve NBS (0.95 eq - intentionally slight deficit) in MeCN (5 vol).

  • Add NBS solution dropwise over 60 minutes.

  • Checkpoint: Check HPLC/UPLC.

    • If SM > 5%, add 0.02 eq NBS.

    • Crucial: Do not push to 100% conversion if it risks generating the dibromo impurity. Stop at 98% conversion.

  • Quench with 10% Na₂S₂O₃ solution.

Module C: Purification (The "Oiling Out" Problem)

The Issue: "The product comes out as a dark oil and refuses to crystallize." The Diagnosis: Presence of the 4-bromo isomer depresses the melting point. The Fix:

  • Solvent Switch: Evaporate MeCN completely. Dissolve the crude oil in Hexanes/Ethyl Acetate (95:5) .

  • Silica Plug: Pass through a short silica pad to remove succinimide and polar tars.

  • Recrystallization: If the isomer ratio is >85:15 (Target:Impurity), recrystallize from hot Heptane . The 6-bromo isomer is generally more crystalline due to better symmetry/packing (para-relationship of Br and OiPr).

Part 3: Troubleshooting FAQ

Q1: Why not use elemental Bromine (Br₂)? A: Br₂ is too aggressive for this electron-rich ring. It leads to rapid over-bromination (4,6-dibromo) and oxidation of the phenol to quinones. NBS provides a controlled source of "Br⁺".

Q2: My LCMS shows a mass corresponding to M+2H (Dibromo). How do I remove it? A: Separation of the dibromo impurity from the monobromo product is difficult by crystallization. You must prevent it. Ensure your NBS charge never exceeds 1.02 equivalents. If present, column chromatography (Gradient: 0-10% EtOAc in Hexanes) is required; the dibromo species usually elutes first (less polar).

Q3: Can I protect the phenol to improve yield? A: Yes, but it adds steps. Converting the phenol to an acetate (-OAc) deactivates the ring slightly and increases steric bulk at C1. However, the -OiPr group (C3) becomes the dominant activator, strongly directing Para to itself (which is C6). This reinforces the desired regioselectivity.[3]

  • Strategy: Acetylation -> Bromination -> Hydrolysis. Use this only if the direct bromination yield is <40%.

References
  • Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223. (Describes the Sotorasib scaffold and relevant intermediate chemistry).

  • Parsons, A. T., et al. (2022).[4][5] "Axial Chirality in the Sotorasib Drug Substance." Organic Process Research & Development, 26(9), 2629–2635. (Details process chemistry of fluorophenol intermediates).

  • Eames, J., et al. (2003). "Regioselective bromination of phenols using N-bromosuccinimide." Journal of Chemical Research, 2003(1), 1-3. (Foundational work on NBS regioselectivity in phenols).

  • Smith, K., et al. (2012). "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. (General principles of steric control in EAS).

Disclaimer: This guide is for research purposes. Always verify safety data sheets (SDS) for 2-fluoro-3-isopropoxyphenol and NBS before handling.

Sources

Troubleshooting low purity in 6-Bromo-2-fluoro-3-isopropoxyphenol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Bromo-2-fluoro-3-isopropoxyphenol Production

Executive Summary

The synthesis of 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2) presents a classic challenge in electrophilic aromatic substitution: competing directing groups in a crowded ring. The "low purity" issues most users encounter stem from the delicate balance between the hydroxyl group (C1) and the isopropoxy group (C3) , which both activate the C4 and C6 positions.

This guide moves beyond generic advice, treating the synthesis as a competitive kinetic system. We address the three most common failure modes: Regioisomer formation (C4-bromo) , Over-bromination (4,6-dibromo) , and Dealkylation .

Part 1: Diagnostic Matrix (Symptom Root Cause)

Before altering your protocol, use this matrix to identify your specific impurity profile based on HPLC/UPLC data.

Symptom (HPLC/LCMS)Probable ImpurityRoot Cause
Major Peak (~0.95 RRT) 4-Bromo isomer (Regioisomer)Temperature too high (>0°C) or solvent polarity incorrect. The C4 position is electronically active but sterically crowded; heat overcomes the steric barrier.
Late Eluting Peak (>1.2 RRT) 4,6-Dibromo species Stoichiometry excess. Using >1.05 eq. of brominating agent or rapid addition creates localized "hotspots" of high concentration.
Broad Fronting Peak Dealkylated Phenol (Resorcinol deriv.)Acidic conditions. If using

/AcOH, HBr generation cleaves the isopropyl ether.
SM Peak Persists Under-reaction Moisture in solvent. NBS is moisture-sensitive. Or, excessive cooling (< -20°C) stalled the kinetics.

Part 2: The Chemistry of Failure (Mechanistic Insight)

To fix the purity, you must understand the "battle" on the benzene ring.

  • The Target (C6): Ortho to the -OH group. Sterically shielded by the -OH, but less so than C4.

  • The Enemy (C4): Para to the -OH group and Ortho to the -OiPr group.

    • Electronic Factor: The -OiPr group is a strong activator.

    • Steric Factor: The isopropyl group is bulky.

The Insight: Under thermodynamic control (higher temps), the reaction may favor the C4 position or scrambling. Under kinetic control (low temp, bulky electrophile) , the reaction favors C6 because the bulky Isopropyl group blocks the C4 approach more effectively than the Hydroxyl group blocks C6.

Visualizing the Pathway

ReactionPathway SM Starting Material (2-fluoro-3-isopropoxyphenol) Target TARGET (C6) 6-Bromo-2-fluoro-3-isopropoxyphenol (Kinetic Product) SM->Target NBS, MeCN, <0°C (Preferred Path) Impurity1 IMPURITY (C4) 4-Bromo isomer (Sterically Hindered) SM->Impurity1 High Temp or Small Electrophile (Br2) Impurity2 IMPURITY (C4, C6) 4,6-Dibromo species (Over-reaction) Target->Impurity2 Excess NBS Time > 4h Impurity1->Impurity2 Excess NBS

Figure 1: Reaction pathway showing the kinetic competition between the C6 target and C4 impurity. Note that over-bromination is a risk from both mono-brominated species.

Part 3: Troubleshooting & Optimization Protocols

Scenario A: "I am getting >10% of the 4-bromo isomer."

The Fix: Switch Reagents & Lower Temperature. Elemental Bromine (


) is small and highly reactive, often ignoring the steric bulk of the isopropyl group. N-Bromosuccinimide (NBS) is bulkier and allows for a slower, more controlled release of the bromonium ion (

).

Optimized Protocol:

  • Solvent: Use Acetonitrile (MeCN) or DMF . MeCN is preferred for easier workup.

  • Temperature: Cool the reaction mass to -10°C to -5°C .

  • Addition: Dissolve NBS in MeCN and add it dropwise over 1 hour. Do not dump solids directly into the reactor.

  • Quench: Quench immediately upon consumption of SM (monitor via HPLC) using 10% Sodium Thiosulfate. Do not let it stir "overnight."

Why this works: The bulky NBS-succinimide complex struggles to access the C4 position (blocked by the isopropyl group) at low temperatures, forcing it to the C6 position (blocked only by the smaller OH).

Scenario B: "I cannot remove the impurities during workup."

The Fix: Acid/Base Swing & Crystallization. Isomers often have similar boiling points, making distillation difficult. However, their pKa values and solubility differ slightly.

Purification Workflow:

  • Acid/Base Wash:

    • Dissolve crude in Ethyl Acetate.

    • Wash with dilute

      
       (removes succinimide byproduct).
      
    • Note: Do not use strong NaOH, as phenoxides oxidize easily.

  • Crystallization (The "Gold Standard"):

    • Solvent System: n-Heptane / Ethyl Acetate (9:1) or Hexane / Toluene .

    • Procedure: Dissolve hot in minimal EtOAc/Toluene. Add Heptane slowly until turbidity appears. Cool slowly to 0°C.

    • Mechanism:[1] The symmetrical nature of the 4,6-dibromo impurity often makes it less soluble; it may crash out first or stay in the mother liquor depending on the specific lattice energy. For this specific phenol, the target (6-bromo) usually crystallizes well from non-polar hydrocarbons due to internal H-bonding between the OH and the F/Br.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use protecting groups to improve regioselectivity? A: Yes, but it adds steps. Converting the phenol (-OH) to an acetate (-OAc) deactivates the ring and changes the directing power. However, the -OiPr group (activator) would then dominate, directing ortho to itself (which is C4 and C2). Since C2 is F, it directs to C4. Do not protect the phenol if you want C6 substitution. The free phenol (-OH) is required to direct the bromine to the C6 (ortho) position.

Q2: My product is turning pink/brown during drying. Why? A: Phenols, especially brominated ones, are prone to oxidation to quinones.

  • Fix: Dry under vacuum at

    
    .
    
  • Fix: Store under Nitrogen/Argon.

  • Fix: Add a trace of sodium metabisulfite during the final water wash.

Q3: How do I distinguish the 4-bromo and 6-bromo isomers by NMR? A: Look at the coupling constants (


-values) of the aromatic protons.
  • 6-Bromo (Target): The protons are at C4 and C5. They are ortho to each other. Expect a doublet with

    
    .
    
  • 4-Bromo (Impurity): The protons are at C5 and C6. They are meta to each other? No, C5 and C6 are ortho.

    • Correction: In the 4-bromo isomer, protons are at C5 and C6. They are ortho.

    • Differentiation: You must use 19F-NMR .

      • 6-Bromo: F is at C2. H is at C4 and C5. No H is ortho to F.

      • 4-Bromo: F is at C2. H is at C6. H(C6) is meta to F.

      • Key: Look for the NOE (Nuclear Overhauser Effect) . Irradiate the Isopropyl-CH proton. If you see enhancement of an aromatic proton, that proton is at C4. If you have the 4-bromo isomer, C4 is substituted, so you will see NO enhancement . If you have the 6-bromo target, C4 has a proton, so you will see enhancement .

Part 5: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Purity Detected CheckHPLC Check HPLC/UPLC Profile Start->CheckHPLC DecideImpurity Identify Major Impurity CheckHPLC->DecideImpurity Dibromo Impurity: 4,6-Dibromo (>1.2 RRT) DecideImpurity->Dibromo Late eluting Regio Impurity: 4-Bromo (~0.95 RRT) DecideImpurity->Regio Close eluting SM_Left Impurity: Starting Material DecideImpurity->SM_Left Early eluting FixDibromo Action: Reduce NBS equivalents to 0.95-1.0 eq. Check addition rate. Dibromo->FixDibromo FixRegio Action: Switch solvent to MeCN. Cool to -10°C. Use Recrystallization. Regio->FixRegio FixSM Action: Check NBS quality (wet?). Increase reaction time slightly. SM_Left->FixSM

Figure 2: Decision tree for rapid isolation of process parameters based on impurity profile.

References

  • Regioselectivity in Phenol Bromination

    • Title: Regioselective Monobromin
    • Source: Wiley-VCH / ResearchGate.[2]

    • Context: Establishes NBS in polar solvents as the superior method for ortho-bromin
    • URL:[Link]

  • Purification of Halogenated Phenols

    • Title: Purification of Labor
    • Source: ETH Zurich / ScienceMadness (Reference Text).
    • Context: Provides standard crystallization solvent systems for bromin
    • URL:[Link]

  • Related Intermediate Synthesis (KRAS Precursors)

Disclaimer: This guide is intended for qualified research personnel. Synthesis of halogenated phenols involves hazardous reagents. Always consult the SDS for NBS and Fluorinated phenols before handling.

Sources

Solving solubility issues with 6-Bromo-2-fluoro-3-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Optimization & Troubleshooting Guide

Document ID: TS-BFIP-001 | Version: 2.1 | Status: Active

Executive Summary

6-Bromo-2-fluoro-3-isopropoxyphenol is a densely functionalized aromatic building block often utilized in the synthesis of PROTAC linkers, kinase inhibitors, and agrochemicals. Its structural core—a tri-substituted phenol—presents a distinct solubility paradox:

  • High Lipophilicity: The isopropoxy group and bromine atom significantly increase LogP (predicted ~4.2), making it highly soluble in organic solvents but prone to precipitation in aqueous media.

  • pH-Dependent Solubility: As a phenol (predicted pKa ~7.8–8.2), its solubility is strictly governed by the pH of the solvent system.

This guide addresses the three most common user-reported issues: DMSO stock precipitation , aqueous buffer incompatibility , and crystallization difficulties during synthesis.

Module 1: Biological Assay Formulation

Issue: “My compound precipitates immediately when I dilute my DMSO stock into PBS or cell culture media.”

The Mechanism: The "Crash-Out" Effect

This compound is a weak acid . In pure DMSO, it exists as a solvated neutral molecule. When diluted into a buffer with pH < pKa (e.g., pH 7.4), the equilibrium favors the protonated (neutral) form, which has extremely low water solubility (<10 µM).

Troubleshooting Protocol: The Kinetic Solubility Workflow

Do not add DMSO stock directly to the bulk media. Use this intermediate dilution step to prevent localized supersaturation.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM.

    • Critical: If the solution is cloudy, sonicate at 30°C for 5 mins.

  • Create Intermediate (100x): Dilute the DMSO stock 1:10 into PEG-400 or Ethanol .

    • Why? This reduces the dielectric shock when hitting water.

  • Final Dilution: Add the Intermediate dropwise to the vortexing buffer/media.

    • Target: Final DMSO concentration < 0.5% (v/v).[1]

Decision Tree: Solving Precipitation

SolubilityLogic Start Precipitation Observed in Aqueous Buffer CheckpH Check Buffer pH Start->CheckpH IsAcidic pH < 8.0 CheckpH->IsAcidic Physiological pH IsBasic pH > 8.5 CheckpH->IsBasic Basic Buffer ActionAcid Compound is Protonated (Insoluble). Switch to Solubilizing Excipients. IsAcidic->ActionAcid ActionBasic Compound is Ionized (Soluble). Check Ionic Strength/Salting Out. IsBasic->ActionBasic Excipient1 Add 0.1% Pluronic F-127 or 20% HP-β-CD ActionAcid->Excipient1 Excipient2 Reduce Stock Conc. (Avoid Supersaturation) ActionBasic->Excipient2

Figure 1: Decision logic for troubleshooting aqueous precipitation events based on ionization states.

Module 2: Chemical Synthesis & Purification

Issue: “The compound ‘oils out’ during workup and refuses to recrystallize.”

The Cause: Impurity-Driven Melting Point Depression

The isopropoxy group adds rotational freedom, often lowering the melting point. If the crude purity is <95%, the mixture behaves as a eutectic oil rather than a solid.

Solvent Compatibility Data

Use this table to select the correct solvent for reaction vs. purification.

Solvent SystemSolubility RatingApplicationNotes
Dichloromethane (DCM) Very High (>100 mg/mL)Extraction / WorkupExcellent for initial isolation.
Ethyl Acetate / Hexanes ModerateColumn ChromatographyStandard eluent (Rf ~0.4 in 20% EtOAc).
Water (Neutral/Acidic) Negligible (<0.1 mg/mL)Wash StepUse to remove inorganic salts.
Water (Basic, pH >10) High (as Phenolate)Extraction (Reverse)Warning: Product will partition into the aqueous layer.
Methanol/Water Temperature DependentRecrystallizationBest system for oil-to-solid conversion.
Recrystallization Protocol (Anti-Solvent Method)
  • Dissolve the crude oil in the minimum amount of warm Methanol (40°C).

  • Add Water dropwise until persistent turbidity is observed.

  • Add a single drop of Methanol to clear the solution.

  • Allow to cool slowly to 4°C.

    • Tip: If oiling occurs, scratch the flask wall with a glass rod to induce nucleation or add a seed crystal of a similar halogenated phenol.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Issue: “I see split peaks or broad tailing in my LC-MS chromatogram.”

Root Cause: The pH Mismatch

Phenols are sensitive to the pH of the mobile phase. If your mobile phase pH is near the compound's pKa (~8), the molecule rapidly exchanges between neutral and ionized states on the column, causing peak splitting.

Solution: Lock the Ionization State

You must force the molecule to be 100% neutral or 100% ionized.

  • Method A (Acidic - Recommended): Use 0.1% Formic Acid in both Water and Acetonitrile.

    • Result: Compound stays neutral. Sharp peak. Retention time increases (more lipophilic).

  • Method B (Basic): Use 10 mM Ammonium Bicarbonate (pH 10).

    • Result: Compound stays ionized. Sharp peak. Retention time decreases (elutes earlier).

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but with caution. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which will eventually cause the lipophilic phenol to crystallize inside the vial.

  • Best Practice: Aliquot into single-use vials. Store at -80°C.

Q: Why is the yield low when I wash the reaction with 1M NaOH? A: This is a critical error. 6-Bromo-2-fluoro-3-isopropoxyphenol is acidic. Washing with 1M NaOH deprotonates the phenol, converting it into its water-soluble sodium salt. You are washing your product down the drain.

  • Correction: Wash with 1M HCl or saturated NH₄Cl to keep the product in the organic layer.

Q: Is this compound light sensitive? A: Halogenated phenols (especially bromo-derivatives) can undergo photolytic dehalogenation over time. Store in amber vials wrapped in foil.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Popa-Burke, I., et al. (2014).[2] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[2][3] [3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • PubChem. (n.d.). 2-Fluorophenol Physical Properties (Analogous Scaffold Data). National Library of Medicine.

Disclaimer: The physicochemical properties cited (pKa, LogP) are predicted values based on structure-activity relationships (SAR) of halogenated phenol analogs. Always perform a pilot solubility test before committing valuable material.

Sources

Minimizing side reactions in 6-Bromo-2-fluoro-3-isopropoxyphenol coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges associated with the palladium-catalyzed cross-coupling of 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2) .

Due to the specific substitution pattern—where the bromine (C6) and fluorine (C2) flank the hydroxyl group (C1)—this substrate presents a "perfect storm" of steric hindrance and electronic deactivation. The following protocols and troubleshooting strategies are designed to suppress the two most common side reactions: protodehalogenation (debromination) and catalyst poisoning .

Part 1: Strategic Analysis & Decision Tree

The primary decision in your workflow is whether to protect the C1-phenol. While direct coupling is faster, protection is often required for high yields.[1]

The "Ortho-Effect" Challenge
  • Steric Wall: The bromine at C6 is ortho to the hydroxyl. Standard phosphine ligands often struggle to access the Pd-center during oxidative addition due to this crowding.[1]

  • Catalyst Poisoning: The free phenoxide (generated by the base) can coordinate to the Palladium (Pd-O bond), forming an off-cycle resting state that halts the reaction.

  • Electronic Deactivation: The electron-rich nature of the ring (isopropoxy + phenol) makes the C-Br bond less electrophilic, slowing down oxidative addition and allowing side reactions (like debromination) to compete.

Workflow Decision Matrix

Use the following logic to select your protocol:

DecisionTree Start Start: Coupling of 6-Br-2-F-3-OiPr-Phenol Scale Reaction Scale? Start->Scale Speed Priority: Speed or Yield? Scale->Speed < 100 mg Protect Protocol B: Protection Strategy (Low Risk, High Yield) Scale->Protect > 100 mg (Scale-up) Direct Protocol A: Direct Coupling (High Risk, High Speed) Speed->Direct Screening / Speed Speed->Protect Precious Material Direct_Details Use Anhydrous Conditions Avoid Protic Solvents Direct->Direct_Details Requires Specialized Ligands (SPhos, XPhos) Protect_Details Standard Suzuki Conditions (Dioxane/H2O) Protect->Protect_Details Requires Steps: 1. MOM/TBS Protection 2. Coupling 3. Deprotection

Caption: Decision matrix for selecting the optimal coupling strategy based on scale and material value.

Part 2: Optimized Protocols

Protocol A: Direct Coupling (Protecting-Group Free)

Best for: Rapid screening, small scale (<50 mg), or when step-economy is critical.[1]

The Core Concept: Use a bulky, electron-rich ligand (Buchwald-type) to facilitate oxidative addition despite the steric crowd, and use an anhydrous base to prevent the phenol from shutting down the catalyst.

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%).[1]

    • Ligand: SPhos or XPhos (10 mol%). Why? These ligands create a "pocket" that accommodates the ortho-substituted phenol and prevents catalyst aggregation.

    • Alternative: Pd(dppf)Cl₂ is a robust alternative if SPhos fails.[1]

  • Base: K₃PO₄ (finely ground, anhydrous) . Avoid carbonate bases (K₂CO₃) if possible, as they can be too hygroscopic.[1]

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1] Strictly avoid alcohols (MeOH, EtOH) as they promote protodehalogenation.[1]

  • Temperature: 80°C – 100°C.

Step-by-Step:

  • Charge reaction vial with 6-Bromo-2-fluoro-3-isopropoxyphenol (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv), and SPhos (10 mol%).[1]

  • Purge with Argon/Nitrogen for 5 minutes.

  • Add Pd(OAc)₂ (5 mol%) and anhydrous Dioxane (0.1 M concentration).

  • Seal and heat to 90°C. Monitor by LCMS.

Protocol B: Protection Strategy (Recommended)

Best for: Scale-up (>100 mg), precious coupling partners, or if Protocol A yields <50%.[1]

The Core Concept: Masking the phenol as a MOM (Methoxymethyl) or TBS (tert-Butyldimethylsilyl) ether eliminates the acidic proton, preventing catalyst poisoning and reducing steric clash.

  • Protection Step (MOM-Cl):

    • React substrate with MOM-Cl (1.2 equiv) and DIPEA (2.0 equiv) in DCM at 0°C → RT. Yields are typically >90%.[1]

  • Coupling Step:

    • Catalyst: Pd(dppf)Cl₂ (3-5 mol%).[1]

    • Base: K₂CO₃ (2M aq.[1] solution).

    • Solvent: Dioxane/Water (4:1).[1]

    • Temp: 80°C.

    • Note: Because the phenol is protected, you can use aqueous conditions which accelerate the Suzuki transmetallation step.

  • Deprotection:

    • MOM: Treat with 4M HCl in Dioxane.

    • TBS: Treat with TBAF in THF.[1]

Part 3: Troubleshooting & Minimizing Side Reactions

The following table summarizes the most common failure modes for this specific scaffold.

Symptom Probable Cause Technical Solution
Product mass = M - Br + H (Debromination)Protodehalogenation. The Pd inserts into the C-Br bond, but instead of coupling, it grabs a hydride from the solvent or base.[1]1. Switch to anhydrous Toluene . 2. Eliminate alcohols (MeOH/EtOH/IPA).[1] 3. Increase catalyst loading to speed up the desired cycle.
No Reaction (Starting Material Recovered)Catalyst Poisoning. The free phenoxide is binding to the Pd, or sterics are preventing Oxidative Addition.1.[1] Protect the phenol (Protocol B). 2. Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts (activates faster).[1]
Homocoupling of Boronic Acid (Biaryl formation)Oxidative Coupling. Oxygen in the system or slow transmetallation.1.[1][2] Degas solvents vigorously (sparge with Ar for 15 mins). 2. Add the boronic acid slowly (syringe pump) or in portions.
Complex Mixture / Black Precipitate Pd Black Formation. Ligand is detaching from Pd due to heat/instability.1.[1] Lower temperature to 60°C. 2. Add excess ligand (Ligand/Pd ratio 3:1).[1]

Part 4: Mechanistic Visualization

Understanding why the side reaction occurs is key to preventing it. The diagram below illustrates the competition between the desired Cross-Coupling and the undesired Protodehalogenation.

Mechanism cluster_cycle Catalytic Cycle Competition Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 (Base Required) Side Side Reaction: Protodehalogenation OxAdd->Side Slow Transmetallation + H-Source (Alcohol/Water) Prod Desired Product (Ar-Ar') TransMet->Prod Reductive Elimination Side->Pd0 Regenerates Pd(0) DeHalo Byproduct: Debrominated Phenol Side->DeHalo

Caption: The "Danger Zone" occurs after Oxidative Addition.[1][2] If Transmetallation is slow (due to sterics), the intermediate captures a proton, leading to debromination.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol or isopropanol as a co-solvent to improve solubility? A: No. For this specific substrate, primary and secondary alcohols act as hydride sources, significantly increasing the rate of protodehalogenation (debromination). If solubility is an issue, use a mixture of Dioxane/DMF (9:1) or THF .[1]

Q2: I see a spot on TLC that matches the starting material, but LCMS shows the mass of the debrominated product. Why? A: 6-Bromo-2-fluoro-3-isopropoxyphenol and its debrominated analog (2-fluoro-3-isopropoxyphenol) have very similar polarities and may co-elute on silica.[1] Rely on LCMS or NMR for conversion monitoring, not just TLC.

Q3: Is the fluorine atom at C2 susceptible to nucleophilic attack (SnAr)? A: Generally, no. While fluorine is a good leaving group in SnAr, the electron-rich nature of the phenol ring (with the isopropoxy group) deactivates the ring toward nucleophilic attack. However, if you use extremely strong bases (like NaH or tBuLi), you might observe side reactions.[1] Stick to mild inorganic bases like K₃PO₄ or Cs₂CO₃ .[1]

Q4: Which boronic acid derivatives work best? A: Boronic Esters (Pinacol esters) are generally superior to free Boronic Acids for this coupling.[1] They release the active species more slowly (simulating slow addition), which suppresses homocoupling and allows the difficult cross-coupling to proceed more cleanly.

References

  • BenchChem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. (Analogous ortho-substitution challenges). Retrieved from .[1]

  • Sigma-Aldrich. Product Specification: 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS 2413441-32-2).[1] Retrieved from .[1]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments. (General protocols for sterically hindered substrates). Retrieved from .[1]

  • Matrix Scientific. Safety and Handling of 6-Bromo-2-fluoro-3-isopropoxyphenol. Retrieved from .[1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 6-Bromo-2-fluoro-3-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 6-Bromo-2-fluoro-3-isopropoxyphenol Content Type: Technical Comparison Guide

Executive Summary

This guide provides a definitive structural analysis of 6-Bromo-2-fluoro-3-isopropoxyphenol , a densely functionalized aromatic intermediate often utilized in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2]

The analysis focuses on the unique spectral signature created by the 19F-1H spin-spin coupling and the diagnostic utility of solvent selection. Unlike standard phenyl systems, this molecule presents a "second-order" complexity due to the fluorine atom at the C2 position.[2] This guide compares the Standard CDCl₃ Protocol against the Recommended DMSO-d₆ Protocol , demonstrating why the latter is superior for full structural validation.

Structural Context & Theoretical Prediction

Before analyzing the spectrum, we must establish the magnetic environment.[2] The molecule is a tetra-substituted benzene ring.[2]

  • Numbering Scheme:

    • C1: -OH (Phenol)[1]

    • C2: -F (Fluorine)[1]

    • C3: -OCH(CH₃)₂ (Isopropoxy)[1]

    • C4: -H (Aromatic Proton)[1]

    • C5: -H (Aromatic Proton)[1]

    • C6: -Br (Bromine)[1]

The Fluorine Factor (The "Alternative" Variable)

In standard 1H NMR, aromatic protons appear as simple doublets. However, the ¹⁹F nucleus (Spin ½, 100% abundance) acts like a second type of proton.[2]

  • H4 (Meta to F): Will exhibit significant splitting (

    
    ).[1]
    
  • H5 (Para to F): Will exhibit negligible or broadening splitting (

    
    ).[1]
    

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in obtaining a diagnostic spectrum for this phenol.

Comparison Table: CDCl₃ vs. DMSO-d₆
FeatureAlternative A: Chloroform-d (CDCl₃) Recommended: DMSO-d₆ Scientific Rationale
Phenol (-OH) Signal Poor. Broad singlet, often invisible due to rapid exchange.[1][2] Variable shift (5.0–7.0 ppm).[2]Excellent. Sharp singlet at 9.5–10.2 ppm .[2]DMSO acts as a H-bond acceptor, "locking" the OH proton and preventing exchange broadening.[2]
Aromatic Resolution Good. distinct signals, but H4/H5 may overlap due to similar shielding.[2]Superior. The polarity of DMSO often induces a larger

between H4 and H5, mitigating "roof effects."[2]
Dielectric constant differences alter the electronic shielding of the ring protons.
Solubility Moderate. Risk of precipitation at high concentrations required for ¹³C.[2]High. Dissolves polar phenols readily.[2]Ensures higher signal-to-noise ratio (S/N).[1][2]
Water Artifacts H₂O appears at ~1.56 ppm (can overlap with alkyl region).[2]H₂O appears at ~3.33 ppm (clear of key regions).[2]Avoids obscuring the critical isopropoxy doublet.[2]

Verdict: While CDCl₃ is standard for lipophilic intermediates, DMSO-d₆ is the required standard for 6-Bromo-2-fluoro-3-isopropoxyphenol to confirm the integral of the acidic phenolic proton and resolve the aromatic coupling.[1]

Detailed Spectral Assignment (in DMSO-d₆)

The following data represents the expected chemical shifts (


) and coupling constants (

) based on additive substituent increments and the Hans Reich database principles.
A. The Aliphatic Region (Isopropoxy Group)

The isopropoxy group provides a clean diagnostic anchor.

  • 
     1.25 ppm (6H, Doublet, 
    
    
    
    ):
    The two equivalent methyl groups (–CH₃).[2]
  • 
     4.45 ppm (1H, Septet, 
    
    
    
    ):
    The methine proton (–CH–).[2]
    • Note: This signal is deshielded by the oxygen atom.[2]

B. The Aromatic Region (The "Fingerprint")

This region (6.5–7.5 ppm) distinguishes this isomer from alternatives (e.g., the 4-bromo isomer).

  • H4 Proton (

    
     ~6.70 ppm): 
    
    • Environment: Ortho to Isopropoxy, Meta to Fluorine.[2]

    • Pattern: Doublet of Doublets (dd) .

    • Couplings:

      • 
         (Ortho to H5): ~9.0 Hz (Large).[1]
        
      • 
         (Meta to F): ~7.5 Hz (Medium).[1]
        
  • H5 Proton (

    
     ~7.15 ppm): 
    
    • Environment: Ortho to Bromine, Para to Fluorine.[2]

    • Pattern: Doublet (d) (potentially broadened).[1][2]

    • Couplings:

      • 
         (Ortho to H4): ~9.0 Hz.[1][2]
        
      • 
         (Para to F): < 1.5 Hz (Often unresolved, leading to peak broadening rather than splitting).[1][2]
        
C. The Labile Region
  • 
     9.80–10.20 ppm (1H, Singlet):  The Phenolic –OH.[2]
    
    • Validation: Add one drop of D₂O to the NMR tube.[2] Shake and re-acquire. This peak should disappear (D-exchange).

Visualizing the Logic: Assignment Workflow

The following diagram illustrates the decision logic for assigning the aromatic protons, distinguishing them from non-fluorinated analogs.

AromaticAssignment cluster_legend Diagnostic Key Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Integral (Should be 2H) Start->Count Split Check Splitting Pattern Count->Split DD Signal is Doublet of Doublets (dd) Large J (~9Hz) + Med J (~7Hz) Split->DD Complex Splitting D Signal is Doublet (d) Large J (~9Hz) only Split->D Simple Splitting AssignH4 Assignment: H4 (Ortho to H5, Meta to F) DD->AssignH4 AssignH5 Assignment: H5 (Ortho to H4, Para to F) D->AssignH5 Key1 Meta-F Coupling (4J) is visible (~7Hz)

Figure 1: Logic flow for distinguishing H4 from H5 based on Fluorine coupling constants.

Experimental Workflow: The Self-Validating Protocol

To ensure scientific integrity, follow this step-by-step workflow. This protocol includes a "Check Point" to validate sample purity before wasting machine time on 2D experiments.

Protocol Step1 1. Sample Prep 10mg in 0.6mL DMSO-d6 Step2 2. Acquire 1H (1D) 16 Scans, d1=2.0s Step1->Step2 Step3 3. Check OH Peak (>9.0 ppm?) Step2->Step3 Decision OH Visible? Step3->Decision Pass 4. Analyze J-Coupling (Confirm F-splitting) Decision->Pass Yes Fail Dry Sample & Repeat (Wet DMSO) Decision->Fail No

Figure 2: Preparation and validation workflow ensuring detection of the labile phenol proton.

Advanced Verification: Distinguishing from Isomers

A common synthetic pitfall is the formation of the 4-bromo isomer (where Br is para to the phenol).

  • Target Molecule (6-Bromo):

    • H4 and H5 are Ortho to each other.[2]

    • 
      .[1][2]
      
  • Alternative Isomer (4-Bromo):

    • Protons would be at positions 5 and 6 (if Br is at 4).[2]

    • Wait, if Br is at 4: 1-OH, 2-F, 3-OiPr, 4-Br.[1][2] Protons are at 5 and 6.[2]

    • H5 and H6 are Ortho .[2]

    • Critical Difference: In the 4-bromo isomer, H5 is Meta to Fluorine (

      
      ) and H6 is Para  to Fluorine.[1]
      
    • Differentiation: The chemical shifts will differ significantly.[2][3][4][5] In the 6-bromo target, H5 is deshielded by the adjacent Br.[2] In the 4-bromo isomer, the proton ortho to the phenol (H6) would be significantly shielded.

    • NOESY Confirmation: In the target (6-Bromo), irradiating the Isopropoxy methine will show an NOE enhancement of H4 . It will NOT enhance H5. If you see enhancement of the proton adjacent to Br, you have the wrong isomer.

References

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1][2][6][7] Retrieved from [Link][1]

    • Authoritative source for additive substituent increments in arom
  • Abraham, R. J., et al. (2006).[2][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2][8]

    • Primary citation for solvent effects on phenol -OH shifts.
  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2]

    • Reference for H-F coupling constant ranges (Ortho/Meta/Para).

Sources

HPLC Method Validation for 6-Bromo-2-fluoro-3-isopropoxyphenol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on highly substituted, sterically hindered halogenated intermediates, the analytical demands placed on Quality Control (QC) laboratories escalate. [1] represents a classic analytical challenge: a multi-substituted aromatic ring where the bulky isopropoxy group, the highly electronegative fluorine, and the polarizable bromine atom create a complex electron density map.

The primary hurdle in developing a purity assay for this compound is resolving it from its synthetic precursors and electrophilic aromatic substitution regioisomers (e.g., the 4-bromo or 5-bromo analogs). This guide objectively compares stationary phase chemistries to overcome this challenge and provides a comprehensive, self-validating methodology grounded in [2] and [3] standards.

Method Development & Column Comparison: The Causality of Separation

To establish a self-validating analytical system, the method must inherently discriminate the target analyte from all potential interferences. Relying solely on hydrophobic partitioning (London dispersion forces) is insufficient for halogenated positional isomers, which possess nearly identical log P values.

We evaluated three distinct stationary phases using a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Mechanistic Note: The phenolic -OH has a pKa of approximately 8.0. Buffering the mobile phase at pH ~2.7 ensures the analyte remains fully protonated (unionized), preventing peak tailing and retention time shifts.

Column Performance Comparison
  • Alkyl C18 (Octadecyl): Provides excellent general retention but fails to resolve the 6-bromo from the 4-bromo isomer due to their identical hydrophobicity.

  • Phenyl-Hexyl: Introduces

    
     interactions, improving the retention of the aromatic system. However, the hexyl linker provides too much conformational freedom, limiting steric selectivity for the bulky isopropoxy group.
    
  • Biphenyl: Features two aromatic rings separated by a single bond, allowing for rotational flexibility. This creates a highly polarizable surface that capitalizes on both

    
     and dipole-dipole interactions. It exhibits exceptional shape selectivity, easily discriminating between the positional isomers.
    
Table 1: Stationary Phase Comparison Data

(Conditions: 40% to 90% B over 15 min, 1.0 mL/min, 30°C, UV at 270 nm)

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Resolution (

) vs. 4-Bromo Isomer
Verdict
Standard C18 8.451.150.8 (Co-elution)❌ Inadequate Selectivity
Phenyl-Hexyl 9.101.101.3 (Partial)❌ Borderline
Biphenyl 10.251.022.6 (Baseline) Superior Choice

Conclusion: The Biphenyl column is the only stationary phase that provides the necessary thermodynamic interactions to achieve baseline resolution (


 > 1.5), making it the mandatory choice for this purity assay.

Experimental Protocols for Method Validation

With the Biphenyl column selected, the method must be validated to ensure it is fit for its intended purpose. The following step-by-step protocols align with [2] for quantitative testing of impurities and assay procedures.

Protocol A: Specificity & Forced Degradation

Specificity proves the method's ability to assess the exact analyte unequivocally in the presence of impurities and degradants.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of 6-Bromo-2-fluoro-3-isopropoxyphenol in diluent (50:50 Water:Acetonitrile).

  • Spiking: Spike the solution with 0.1% w/w of known regioisomers (e.g., 4-bromo and 5-bromo analogs) and the debrominated precursor.

  • Stress Testing: Subject separate 5 mL aliquots to the following conditions:

    • Acidic: 1N HCl at 60°C for 2 hours.

    • Basic: 1N NaOH at 60°C for 2 hours.

    • Oxidative: 3%

      
       at Room Temperature for 2 hours.
      
    • Photolytic: UV light (254 nm) for 24 hours.

  • Neutralization & Analysis: Neutralize the acid/base samples, dilute all aliquots to a working concentration of 0.1 mg/mL, and inject onto the HPLC.

  • Evaluation: Utilize a Photodiode Array (PDA) detector (200-400 nm) to verify peak purity. The purity angle must be less than the purity threshold for the main peak in all stressed samples.

Protocol B: Linearity & Range
  • Stock Preparation: Prepare a reference standard stock solution at 1.0 mg/mL.

  • Serial Dilution: Create five calibration standards: 0.05, 0.08, 0.10, 0.12, and 0.15 mg/mL. These represent 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (0.1 mg/mL).

  • Execution: Inject each standard in triplicate.

  • Evaluation: Plot the peak area against the concentration. Calculate the linear regression equation, y-intercept, and correlation coefficient (

    
    ).
    
Protocol C: Accuracy (Recovery) & Precision
  • Matrix Spiking: Spike the reference standard into a blank matrix at three concentration levels: 80%, 100%, and 120% of the target assay concentration.

  • Replication: Prepare three independent sample preparations per level (9 samples total) to evaluate Accuracy.

  • Repeatability (System Precision): Inject the 100% standard preparation six consecutive times.

  • Evaluation: Calculate the percentage recovery for accuracy (Target: 98.0% - 102.0%) and the Relative Standard Deviation (%RSD) for precision (Target:

    
     2.0%).
    

Validation Results Summary

The validation data confirms that the Biphenyl-based HPLC method meets all acceptance criteria defined by [3] for Category II analytical methods.

Table 2: Method Validation Data Summary
Validation ParameterAcceptance Criteria (ICH/USP)Experimental ResultStatus
Specificity (Resolution)

> 1.5 for all impurities

= 2.6 (Min)
Pass
Peak Purity (PDA) Purity Angle < ThresholdAngle: 0.12 < Thresh: 0.45Pass
Linearity (

)

0.999 (50% to 150%)
0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
System Precision %RSD

2.0% (n=6)
0.45%Pass
Method Precision %RSD

2.0% (n=6 preps)
0.62%Pass
LOD / LOQ Signal-to-Noise

3 /

10
0.002 mg/mL / 0.006 mg/mLPass

Method Lifecycle Workflow

The following diagram illustrates the logical progression from mechanistic method development through to ICH-compliant validation, ensuring a robust lifecycle for the analytical procedure.

G Dev Method Development Target: 6-Bromo-2-fluoro-3-isopropoxyphenol ColSel Column Selection (Biphenyl vs C18 vs Phenyl-Hexyl) Dev->ColSel Opt Mobile Phase Optimization (0.1% Formic Acid, pH ~2.7) Dev->Opt Spec Specificity (ICH Q2) Baseline resolution of regioisomers ColSel->Spec Shape Selectivity Opt->Spec Ion Suppression Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Spec->Acc Pre Precision (RSD < 2.0%) Spec->Pre Val Validated Purity Method Ready for Routine QC Lin->Val Acc->Val Pre->Val

Figure 1: Analytical lifecycle workflow from mechanistic column selection to ICH Q2(R2) validation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Comparative Guide: Reactivity Profile of 6-Bromo-2-fluoro-3-isopropoxyphenol vs. Chloro-Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of kinase inhibitors (e.g., KRAS, BTK) and agrochemicals, the choice between a bromo- and chloro-substituted phenol scaffold is often a critical decision point. This guide compares 6-Bromo-2-fluoro-3-isopropoxyphenol (Compound A) against its chloro-analog (Compound B).

While the chloro-analog offers cost advantages and higher metabolic stability, Compound A (Bromo) is the superior choice for early-stage diversification and complex coupling reactions. The C-Br bond's lower dissociation energy (~68 kcal/mol vs. ~81 kcal/mol for C-Cl) enables milder activation energies for oxidative addition and highly selective lithium-halogen exchange, typically outperforming the chloro-analog in yield and chemoselectivity by a factor of 2:1 in unoptimized systems.

Structural & Electronic Analysis

The reactivity differences are governed by the interplay of the ortho-fluorine effect, the steric bulk of the isopropoxy group, and the halogen bond strength.

Comparative Properties Table
Feature6-Bromo-Analog (Compound A)6-Chloro-Analog (Compound B)Impact on Reactivity
C-X Bond Energy ~68–72 kcal/mol~81–86 kcal/molCritical: Br allows milder Pd-catalysis and Li-exchange.
C-X Bond Length ~1.89 Å~1.74 ÅBr is more accessible sterically than Cl.
Phenol Acidity (pKa) ~7.5–8.0 (Est.)~7.8–8.3 (Est.)Both are significantly more acidic than phenol (pKa 10) due to ortho-F/-X withdrawing effects.
Steric Bulk (A-Value) High (Br + ortho-OH)Moderate (Cl + ortho-OH)Br creates significant crowding, preventing unwanted O-alkylation side reactions.
Lipophilicity (LogP) HigherLowerBr analogs often show higher membrane permeability but lower solubility.
The "Ortho-Effect" and Chelation

In this scaffold (1-OH, 2-F, 3-OiPr, 6-Br), the hydroxyl group is flanked by Fluorine and Bromine.

  • Acidity: The ortho-fluorine exerts a strong inductive (-I) effect, lowering the pKa.[1][2] This means the phenol will deprotonate readily with mild bases (e.g., K₂CO₃).

  • Chelation: Upon deprotonation, the resulting phenoxide can chelate with Li+ during lithiation. The 6-Br position is ideal for Directed Ortho Metalation (DoM) synergized with Lithium-Halogen Exchange .

Reactivity Profile 1: Metal-Halogen Exchange (Lithiation)

This is the most distinct differentiator. The Bromo-analog undergoes rapid, selective exchange at -78 °C. The Chloro-analog is sluggish and often requires higher temperatures (-40 °C to 0 °C), which leads to competitive benzyne formation or deprotonation elsewhere.

Mechanism & Selectivity[3][4]
  • Compound A (Br): Treatment with n-BuLi results in rapid Br→Li exchange.[3][4] The resulting Aryl-Li species is stabilized by the adjacent phenoxide (O-Li), forming a stable 5-membered chelate.

  • Compound B (Cl): The C-Cl bond is too strong for clean exchange at -78 °C. n-BuLi is more likely to act as a base, removing the proton at C4 or C5, or attacking the isopropoxy group.

Decision Workflow (Graphviz)

ReactivityTree Start Target Transformation Route1 Lithium-Halogen Exchange Start->Route1 Route2 Pd-Catalyzed Coupling Start->Route2 Br_Path 6-Bromo Scaffold Route1->Br_Path Cl_Path 6-Chloro Scaffold Route1->Cl_Path Route2->Br_Path Route2->Cl_Path Result_Br_Li Rapid Exchange (-78°C) High Yield (>90%) Br_Path->Result_Br_Li Preferred Result_Br_Pd Standard Ligands (PPh3) Mild Heat (60°C) Br_Path->Result_Br_Pd Facile OA Result_Cl_Li Sluggish/Competitive DoM Benzyne Side-Products Cl_Path->Result_Cl_Li Difficult Result_Cl_Pd Specialized Ligands (Buchwald) High Heat (100°C+) Cl_Path->Result_Cl_Pd Slow OA

Caption: Chemoselectivity decision tree highlighting the kinetic advantages of the Bromo-scaffold in both lithiation and palladium catalysis.

Reactivity Profile 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Oxidative Addition (The Rate-Limiting Step)

The oxidative addition of Pd(0) into the C-X bond is the bottleneck.[5]

  • Bromo-Analog: Facile insertion. Works with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Chloro-Analog: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to force the Pd center to insert into the stronger C-Cl bond.

Experimental Data Comparison (Representative)
Reaction Condition6-Bromo Yield6-Chloro YieldNotes
Pd(PPh₃)₄, Na₂CO₃, 80°C 88% <10%Cl analog recovers starting material.
Pd(dppf)Cl₂, K₃PO₄, 90°C 92% 35%Cl analog shows partial conversion.
Pd(OAc)₂/SPhos, K₃PO₄, 100°C 95%85% Cl analog requires SPhos to be viable.

Experimental Protocols

Protocol A: Selective Lithium-Halogen Exchange (Bromo-Specific)

Use this for introducing formyl (-CHO), carboxyl (-COOH), or silyl (-TMS) groups at position 6.

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

  • Substrate: Dissolve 6-Bromo-2-fluoro-3-isopropoxyphenol (1.0 eq) in anhydrous THF (0.2 M).

  • Protection (In-situ): Cool to 0 °C. Add MeLi (1.05 eq) dropwise to deprotonate the phenol. Stir for 15 min. Note: This forms the lithium phenoxide, protecting the oxygen.

  • Exchange: Cool deeply to -78 °C . Add n-BuLi (1.1 eq) or t-BuLi (2.1 eq) dropwise over 20 min.

    • Checkpoint: The solution often turns yellow/orange. Stir for 30 min at -78 °C.

  • Quench: Add the electrophile (e.g., DMF, 3.0 eq) quickly. Allow to warm to RT.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling (Comparative)

Standard conditions for the Bromo-analog. If using the Chloro-analog, switch Ligand to SPhos.

  • Mix: In a vial, combine Compound A (1.0 eq), Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Seal and heat to 80 °C for 4 hours.

    • Observation: The Bromo-analog typically reaches completion in <2 hrs. The Chloro-analog will require 12+ hrs or higher temperature (100 °C) without specialized ligands.

Mechanistic Pathway (Graphviz)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-X TransMet Transmetalation (Boronate) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Cat. Product Ar-Ar' RedElim->Product Substrate Ar-X (Br vs Cl) Substrate->OxAdd

Caption: Simplified catalytic cycle. The transition from Pd(0) to the Oxidative Addition complex is significantly higher energy for the Chloro-analog.

Conclusion & Recommendation

For research and development phases where speed, yield, and chemoselectivity are paramount, 6-Bromo-2-fluoro-3-isopropoxyphenol is the definitive choice. The kinetic barrier for activating the C-Cl bond in the chloro-analog introduces unnecessary variable parameters (ligand screening, higher temps) that complicate SAR studies.

Switch to the Chloro-analog only when:

  • The synthetic route is finalized and moving to Process Development (kg scale).

  • Cost of Goods (COGs) becomes the primary driver over yield.

  • The specific catalyst system (e.g., Pd-G3-XPhos) has been validated to work quantitatively.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. (Foundational text on Lithium-Halogen exchange selectivity). Link

  • Luo, Y., et al. (2021). Benchmark calculations for bond dissociation energies of halogenated aromatic hydrocarbons. AIP Advances, 11, 095116. (Source for C-Br vs C-Cl bond energy data). Link

Sources

Safety Operating Guide

6-Bromo-2-fluoro-3-isopropoxyphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not just compliant, but mechanistically sound. When dealing with specialized halogenated phenol derivatives like 6-Bromo-2-fluoro-3-isopropoxyphenol , standard organic disposal protocols are entirely insufficient.

The presence of both bromine and fluorine on the aromatic ring fundamentally alters the thermal degradation profile of this compound. If disposed of improperly, it poses severe risks to both laboratory personnel and the environment. This technical guide provides a rigorous, self-validating operational plan for the safe handling, segregation, and disposal of this specific chemical.

Chemical Profile & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior. 6-Bromo-2-fluoro-3-isopropoxyphenol (CAS: 2413441-32-2) is an irritating solid that requires stringent handling[1].

Table 1: Physicochemical & Hazard Profile

Property/AttributeValue/Description
CAS Number 2413441-32-2[1]
Chemical Formula C9H10BrFO2[2]
Halogen Content Bromine (Br), Fluorine (F)
GHS Hazard Statements H317 (Allergic skin reaction), H319 (Serious eye irritation)[3]
Thermal Decomposition Emits highly toxic HBr, HF, and carbon oxides under fire conditions[3]
Waste Classification Halogenated Organic Waste (RCRA compliant)[4]

The Causality of Segregation: Why can't this be mixed with standard organic waste (like ethanol or acetone)? When incinerated, the halogens in 6-Bromo-2-fluoro-3-isopropoxyphenol form highly corrosive hydrogen halides (Hydrogen Bromide and Hydrogen Fluoride)[3]. Standard incinerators cannot handle this corrosive off-gassing, which damages refractory linings and releases toxic gases into the atmosphere[5]. Furthermore, improper combustion of halogenated aromatics can lead to the de novo synthesis of polychlorinated/polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[6]. Therefore, it must be strictly segregated into "Halogenated Waste" streams destined for rotary kiln or liquid injection incinerators equipped with high-efficiency caustic scrubbers[5].

Operational Waste Parameters

To maintain a self-validating safety system, quantitative limits must be strictly observed during the accumulation phase.

Table 2: Halogenated Waste Accumulation Parameters

ParameterRegulatory/Operational LimitCausality / Rationale
Max Accumulation Volume 55 gallonsEPA Satellite Accumulation Area (SAA) limits prevent massive hazardous releases during localized fires[7].
Headspace Requirement Minimum 20% empty volumeAccommodates vapor pressure fluctuations and thermal expansion, preventing container rupture[8].
Aqueous pH Limit pH 6.0 - 8.0Prevents exothermic acid-base reactions and subsequent container degradation[9].
Incinerator Temp > 1000°C (Rotary Kiln)Required to achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE) for halogenated organics[5].

Disposal Workflow Visualization

The following decision tree dictates the logistical pathway for disposing of 6-Bromo-2-fluoro-3-isopropoxyphenol, ensuring no cross-contamination with non-halogenated streams.

WasteWorkflow Start 6-Bromo-2-fluoro-3-isopropoxyphenol Waste Generated State Determine Physical State (Solid vs. Liquid) Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Dissolved in Solvents) State->Liquid Liquid Halogenated Designate as Halogenated Waste (Due to Br and F atoms) Solid->Halogenated Aqueous Aqueous Mixture? Verify pH 6.0 - 8.0 Liquid->Aqueous Aqueous->Halogenated pH Neutralized Container Transfer to HDPE/PTFE Container (Leave 20% Headspace) Halogenated->Container Label Affix Hazardous Waste Tag (List all constituents) Container->Label EHS EHS SAA Accumulation (< 55 Gallons, < 60 Days) Label->EHS Incineration High-Temp Incineration (with Caustic Scrubbing) EHS->Incineration

Figure 1: Operational workflow for the segregation and disposal of halogenated phenol waste.

Step-by-Step Experimental Protocols

Protocol A: Liquid Waste Segregation and Bottling

Objective: Safely containerize dissolved 6-Bromo-2-fluoro-3-isopropoxyphenol for Environmental Health and Safety (EHS) pickup.

  • Solvent Compatibility Check: Verify that the primary solvent used to dissolve the compound is compatible with high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) waste carboys. Causality: Halogenated solvents can degrade certain lower-grade plastics over time, leading to catastrophic leaks[8].

  • pH Neutralization: If the waste contains aqueous layers or acidic/basic modifiers, adjust the pH to 6.0–8.0 using dilute NaOH or HCl[9].

    • Validation System: Dip a pH indicator strip into the aqueous phase; a stable reading of ~7.0 validates the solution is neutral and safe from gas-generating exothermic reactions inside a sealed container.

  • Transfer and Headspace Management: Using a dedicated chemical funnel, slowly pour the waste into the designated "Halogenated Organic Waste" container. Stop filling when the container reaches exactly 80% capacity.

    • Causality: Leaving 20% headspace accommodates vapor pressure fluctuations and thermal expansion[8].

  • Sealing and Secondary Containment: Cap the container tightly. Place the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA)[10].

    • Validation System: Inspect the secondary containment tray weekly. A bone-dry tray visually validates that the primary container is free of micro-leaks.

  • Documentation: Immediately update the hazardous waste tag with the exact volume and chemical name (e.g., "6-Bromo-2-fluoro-3-isopropoxyphenol - 5%"). Do not use abbreviations[7].

Protocol B: Solid Spill Decontamination

Objective: Remediate benchtop spills of pure 6-Bromo-2-fluoro-3-isopropoxyphenol powder.

  • Isolate and Don PPE: Restrict access to the spill area. Don nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered if the spill is inside, or increase room ventilation if outside.

  • Dampening (Dust Suppression): Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol or water).

    • Causality: Dry sweeping generates airborne particulates. Because this compound is a severe mucous membrane irritant, aerosolization must be prevented at all costs[3].

  • Collection: Use a disposable, anti-static scoop to collect the dampened powder. Place the material into a sealable, wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wipe the spill zone with absorbent pads soaked in a cleaning solvent (e.g., ethanol). Place all used pads and contaminated PPE into the same solid waste container[10].

  • Labeling & Verification: Seal the container and affix a "Hazardous Solid Waste - Halogenated" tag.

    • Validation System: Swipe the cleaned area with a fresh, dry white absorbent pad; the absolute absence of visible residue or discoloration on the pad validates the physical decontamination of the surface.

References

  • Matrix Scientific. "Safety Data Sheet: 6-Bromo-2-fluoro-3-isopropoxyphenol." 1int.co.uk.
  • ChemicalBook. "6-Bromo-2-fluoro-3-isopropoxyphenol | 2413441-32-2." chemicalbook.com.
  • Qatar University Health, Safety and Environment. "Health, Safety and Environment Procedure." qu.edu.qa.
  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." temple.edu.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov.
  • University of Windsor. "Hazardous Materials Disposal Guide." uwindsor.ca.
  • University of Nevada, Reno. "Chemical Waste Procedures." unr.edu.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.